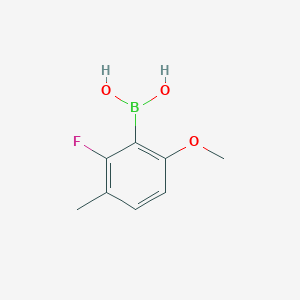

2-Fluoro-6-methoxy-3-methylphenylboronic acid

Description

Properties

IUPAC Name |

(2-fluoro-6-methoxy-3-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BFO3/c1-5-3-4-6(13-2)7(8(5)10)9(11)12/h3-4,11-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHODPGLYWAVVBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1F)C)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201234763 | |

| Record name | B-(2-Fluoro-6-methoxy-3-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201234763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1451392-12-3 | |

| Record name | B-(2-Fluoro-6-methoxy-3-methylphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1451392-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-(2-Fluoro-6-methoxy-3-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201234763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 2-Fluoro-6-methoxy-3-methylphenylboronic acid

An In-Depth Technical Guide to the Synthesis of 2-Fluoro-6-methoxy-3-methylphenylboronic Acid

Introduction

This compound is a highly functionalized arylboronic acid, a class of compounds that has become indispensable in modern organic synthesis. As crucial intermediates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, these reagents are fundamental to the construction of complex biaryl structures prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2] The specific substitution pattern of this molecule—featuring ortho-fluoro and -methoxy groups relative to the boronic acid moiety—offers unique electronic and steric properties, making it a valuable building block for accessing novel chemical space in drug discovery and development programs.

This guide provides a comprehensive overview of the synthetic strategy for this compound, grounded in established chemical principles. We will delve into the mechanistic rationale behind the chosen synthetic route, present a detailed experimental protocol, and discuss alternative approaches, offering field-proven insights for researchers and process chemists.

Retrosynthetic Analysis and Strategy Selection

The synthesis of a polysubstituted arylboronic acid requires a regioselective method for introducing the C-B bond. Several strategies can be considered, including halogen-metal exchange, Grignard formation, and direct C-H borylation. However, for this specific target, Directed ortho-Metalation (DoM) emerges as the most efficient and selective strategy.

The power of DoM lies in its ability to use a functional group already present on the aromatic ring to direct deprotonation to an adjacent position with high fidelity.[3] In our target molecule, the methoxy group serves as an excellent Directed Metalation Group (DMG), capable of coordinating with an organolithium base to facilitate regioselective C-H activation at the ortho position.[4]

Let's analyze the strategic choice of starting material. To install the boronic acid at the C2 position (adjacent to both the fluoro and methoxy groups), the logical precursor is 3-Fluoro-2-methylanisole (1-Fluoro-3-methoxy-2-methylbenzene). In this substrate, the powerful methoxy DMG at C3 directs lithiation preferentially to the C2 position, which is also activated by the adjacent fluorine atom. This convergent directing effect ensures high regioselectivity, which would be difficult to achieve with other methods like iridium-catalyzed C-H borylation where steric hindrance at the target C2 position would disfavor the reaction.[5][6]

Caption: Retrosynthetic analysis via Directed ortho-Metalation.

Core Synthesis: The Directed ortho-Metalation (DoM) Approach

The DoM pathway is a robust and well-documented method for the synthesis of highly substituted arylboronic acids. The reaction proceeds through a sequence of coordination, deprotonation, and electrophilic quench.

Mechanistic Principles: The "Why"

-

Coordination and Deprotonation: The synthesis is initiated by the addition of an alkyllithium base, typically n-butyllithium (n-BuLi), at cryogenic temperatures (-78 °C). The methoxy group on the starting material, 3-Fluoro-2-methylanisole, acts as a Lewis base, coordinating to the Lewis acidic lithium ion of the n-BuLi aggregate.[7] This coordination, known as a complex-induced proximity effect (CIPE), pre-positions the butyl anion for the abstraction of the most acidic proton, which is at the C2 position, ortho to the methoxy DMG.[7] The extremely low temperature is critical to prevent side reactions and ensure the stability of the resulting aryllithium intermediate.[8]

-

Electrophilic Quench: Once the aryllithium species is formed, it is "trapped" by the addition of an electrophilic boron source. Triisopropyl borate, B(O-iPr)₃, is an excellent choice for this step.[9] Its three bulky isopropoxy groups render the boron atom sufficiently electrophilic to react with the nucleophilic aryllithium, while minimizing the risk of a second addition which could lead to undesired borinate byproducts.[10] The reaction forms a lithium borate complex.

-

Hydrolysis and Isolation: The final step is an acidic aqueous workup. The addition of acid hydrolyzes the borate complex, cleaving the B-O bonds and yielding the desired this compound, which can then be isolated.[11]

Caption: Mechanism of synthesis via Directed ortho-Metalation.

Experimental Protocol: The "How"

Disclaimer: This protocol is a representative procedure based on established methods and should be adapted and optimized under appropriate laboratory safety protocols.

Materials:

-

3-Fluoro-2-methylanisole

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi, typically 2.5 M in hexanes)

-

Triisopropyl borate

-

Hydrochloric Acid (HCl, e.g., 2 M aqueous solution)

-

Ethyl Acetate (EtOAc)

-

Brine (saturated aq. NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 3-Fluoro-2-methylanisole (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2-0.5 M concentration).

-

Litiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

-

Aging: Stir the resulting solution at -78 °C for 1-2 hours to ensure complete formation of the aryllithium intermediate.

-

Borylation: To the cold solution, add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C.

-

Warm-up: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (or for at least 4 hours).

-

Workup: Cool the mixture in an ice bath and cautiously quench the reaction by the slow addition of 2 M HCl until the solution is acidic (pH ~1-2).

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) or by trituration with a non-polar solvent like hexanes or pentane to afford the pure this compound.

Data Summary

The following table outlines the key parameters for the proposed synthetic route. Yields are estimates based on analogous transformations reported in the literature for DoM reactions.[8][9]

| Parameter | Value/Condition | Rationale |

| Starting Material | 3-Fluoro-2-methylanisole | Methoxy group acts as a powerful DMG. |

| Base | n-Butyllithium (n-BuLi) | Strong, commercially available base for efficient deprotonation. |

| Solvent | Anhydrous THF | Ethereal solvent stabilizes the aryllithium intermediate. |

| Temperature | -78 °C | Critical for selectivity and stability of the organolithium species. |

| Boron Source | Triisopropyl borate | Good electrophile; steric bulk prevents over-addition. |

| Workup | Acidic (aq. HCl) | Hydrolyzes the borate ester to the desired boronic acid. |

| Typical Yield | 75-90% | DoM is generally a high-yielding transformation. |

Conclusion

The is most effectively and regioselectively achieved through a Directed ortho-Metalation (DoM) strategy starting from 3-Fluoro-2-methylanisole. This approach leverages the powerful directing ability of the methoxy group to ensure precise installation of the boronic acid moiety at the sterically hindered C2 position—a feat that would be challenging for alternative methods. The protocol is robust, relies on readily available reagents, and proceeds in high yield, making it a valuable and reliable method for medicinal and materials chemists requiring access to this important synthetic building block.

References

-

Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]

-

Kristensen, J., Lysén, M., Vedsø, P., & Begtrup, M. (2001). Synthesis of Ortho Substituted Arylboronic Esters by in Situ Trapping of Unstable Lithio Intermediates. Organic Letters, 3(9), 1435–1437. [Link]

-

Zhu, C., & Biscoe, M. R. (2012). Copper(II)-Catalyzed Conversion of Aryl/Heteroaryl Boronic Acids, Boronates, and Trifluoroborates into the Corresponding Azides: Substrate Scope and Limitations. The Journal of organic chemistry, 77(10), 4587–4596. [Link]

-

Yousuf, M., & Adhikari, S. (2017). One-Pot Synthesis of 3-Substituted 2-Arylpyrrole in Aqueous Media via Addition-Annulation of Arylboronic Acid and Substituted Aliphatic Nitriles. Organic Letters, 19(8), 2214–2217. [Link]

-

Martins, D. L., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]

- Google Patents. (n.d.). US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents.

-

Martins, D. L., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. ResearchGate. [Link]

-

Cárdenas, D. J., et al. (2023). Pretransmetalation Intermediates in Suzuki–Miyaura Cross-Couplings: Synthesis of Csp3-, Csp2- and Csp-Organopalladium(II) Boronates. Inorganic Chemistry. [Link]

-

MSU Chemistry. (2024). A Hydrazone Ligand for Iridium-Catalyzed C–H Borylation: Enhanced Reactivity and Selectivity for Fluorinated Arenes. [Link]

-

ResearchGate. (n.d.). Synthetic processes to obtain aryl boronic acids. Retrieved from [Link]

-

ResearchGate. (2022). Iridium‐Catalysed C−H Borylation of Fluoroarenes: Insights into the Balance between Steric and Electronic Control of Regioselectivity. [Link]

-

Liu, W.-B., et al. (2015). Transition-Metal-Free ipso-Functionalization of Arylboronic Acids and Derivatives. Accounts of chemical research, 48(8), 2337–2348. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

wwjmrd. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones. [Link]

- Google Patents. (n.d.). WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate.

-

eScholarship.org. (n.d.). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. Retrieved from [Link]

-

PubMed Central (PMC). (2018). Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones. [Link]

-

ACS Publications. (2011). Mild and Selective Synthesis of an Aryl Boronic Ester by Equilibration of Mixtures of Boronic and Borinic Acid Derivatives. [Link]

-

University of Rochester. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]

-

Myers Research Group, Harvard University. (n.d.). ortho metalation. Retrieved from [Link]

-

Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

-

University of Illinois Urbana-Champaign. (2022). IRIDIUM-CATALYZED C-H BORYLATION. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluorine as an ortho-directing group in aromatic metalation. Retrieved from [Link]

- Google Patents. (n.d.). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.

-

European Patent Office. (n.d.). PROCESS FOR THE SELECTIVE DEPROTONATION AND FUNCTIONALIZATION OF 1-FLUORO-2-SUBSTITUTED-3-CHLOROBENZENES - Patent 2231678. Retrieved from [Link]

-

Baran Lab, Scripps Research. (n.d.). Directed Metalation: A Survival Guide. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. wwjmrd.com [wwjmrd.com]

- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.illinois.edu [chemistry.illinois.edu]

- 7. baranlab.org [baranlab.org]

- 8. WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

2-Fluoro-6-methoxy-3-methylphenylboronic acid properties

An In-depth Technical Guide to 2-Fluoro-6-methoxy-3-methylphenylboronic acid

Introduction

In the landscape of modern synthetic chemistry, organoboron compounds, particularly boronic acids, have emerged as indispensable tools. Their stability, low toxicity, and versatile reactivity make them crucial building blocks in the construction of complex molecular architectures.[1] Among these, this compound (CAS No. 1451392-12-3) is a highly functionalized intermediate prized for its utility in palladium-catalyzed cross-coupling reactions.[2]

The strategic placement of fluoro, methoxy, and methyl groups on the phenyl ring imparts unique electronic and steric properties. This substitution pattern allows for precise control in forming carbon-carbon bonds, a cornerstone of pharmaceutical and materials science research.[3][4][5] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering field-proven insights into the properties, synthesis, and application of this versatile reagent.

Physicochemical and Structural Properties

A thorough understanding of a reagent's properties is fundamental to its effective application. The key characteristics of this compound are summarized below.

| Property | Value |

| CAS Number | 1451392-12-3 |

| Molecular Formula | C₈H₁₀BFO₃ |

| Molecular Weight | 183.97 g/mol |

| Appearance | Typically an off-white to white solid or powder |

| InChI | InChI=1S/C8H10BFO3/c1-5-4-6(9)7(13-2)8(12-10)3-5/h3-4,10,12H,1-2H3 |

| SMILES | CC1=CC(B(O)O)=C(OC)C(F)=C1 |

Synthesis Protocol: A Mechanistic Approach

The synthesis of substituted phenylboronic acids often proceeds via a directed ortho-metalation followed by quenching with a boron electrophile. This approach provides excellent regiocontrol, dictated by the directing group—in this case, the methoxy substituent.

Rationale Behind Experimental Choices

The chosen synthetic route relies on the powerful directing ability of the methoxy group in conjunction with the steric influence of the adjacent methyl group.

-

Starting Material : 1-Fluoro-3-methoxy-2-methylbenzene is selected as the precursor, containing the requisite substitution pattern.

-

Lithiation Agent : n-Butyllithium (n-BuLi) is a strong, non-nucleophilic base ideal for deprotonating the specific aromatic C-H bond positioned between the fluoro and methoxy groups. The ortho-directing nature of the methoxy group is key to the reaction's selectivity.

-

Reaction Conditions : The reaction is conducted at extremely low temperatures (-78 °C) to prevent unwanted side reactions, such as decomposition of the organolithium intermediate or reaction at other sites.

-

Boron Source : Trimethyl borate, B(OMe)₃, serves as the electrophile. The organolithium intermediate attacks the electron-deficient boron atom.

-

Hydrolysis : An acidic workup is crucial to hydrolyze the resulting boronate ester to the final boronic acid product.

Step-by-Step Synthesis Workflow

-

Preparation : A flame-dried, three-neck round-bottom flask is equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

-

Inert Atmosphere : The flask is purged with dry nitrogen or argon. Anhydrous tetrahydrofuran (THF) is added via syringe.

-

Precursor Addition : 1-Fluoro-3-methoxy-2-methylbenzene (1.0 eq) is dissolved in the anhydrous THF and the solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation : n-Butyllithium (1.1 eq, typically 2.5 M in hexanes) is added dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. The mixture is stirred at this temperature for 1-2 hours.

-

Borylation : Trimethyl borate (1.2 eq) is added dropwise at -78 °C. The reaction is allowed to stir for an additional hour at -78 °C before being allowed to warm slowly to room temperature overnight.

-

Quenching & Hydrolysis : The reaction mixture is cooled in an ice bath and quenched by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) until the pH is acidic (~pH 2).

-

Extraction : The product is extracted from the aqueous layer using an organic solvent such as ethyl acetate or methyl isobutyl ketone (MIBK).[6] The organic layers are combined.

-

Purification : The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.

Caption: Synthetic workflow for this compound.

Application in Suzuki-Miyaura Cross-Coupling

The premier application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming C(sp²)-C(sp²) bonds.[7][8] This reaction is a cornerstone of drug discovery and materials science for synthesizing biaryl and related structures.[3][5]

The Role of Substituents

The substituents on the boronic acid play a critical role in the reaction's outcome.

-

Ortho-Fluoro Group : The electron-withdrawing nature of fluorine can influence the acidity of the boronic acid and the electronic properties of the palladium complex during the catalytic cycle.

-

Ortho-Methoxy Group : This group can potentially chelate to the palladium center, influencing the geometry and reactivity of the organopalladium intermediates.[9] This chelation can affect the regioselectivity and efficiency of the coupling.

-

Methyl Group : Provides steric bulk that can influence the rate of transmetalation and reductive elimination.

Self-Validating Protocol for a General Suzuki-Miyaura Coupling

This protocol provides a robust starting point. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.

-

Reagent Preparation : In a reaction vessel, combine the aryl halide (Ar-X, 1.0 eq), this compound (1.2-1.5 eq), and the base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq).

-

Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if required, an additional phosphine ligand.

-

Solvent and Degassing : Add a suitable solvent system (e.g., 1,4-dioxane/water, toluene, or DME).[10] Degas the mixture thoroughly by bubbling nitrogen or argon through it for 15-30 minutes or by using freeze-pump-thaw cycles.

-

Reaction : Heat the mixture to the desired temperature (typically 80-110 °C) under a nitrogen atmosphere and monitor the reaction progress by TLC or LC-MS.

-

Workup : Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent.

-

Purification : The combined organic extracts are washed, dried, and concentrated. The crude product is then purified, typically by flash column chromatography.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety, Handling, and Storage

As with all chemical reagents, proper handling of this compound is paramount for laboratory safety. The following guidelines are based on data for analogous boronic acid compounds.[11][12]

Hazard Identification

Boronic acids as a class are generally considered irritants.

| Hazard Class | Category | Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity (single exposure) | 3 | H335: May cause respiratory irritation |

Hazard statements are typical for this class of compounds and should be confirmed with a specific Safety Data Sheet (SDS).[13]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical safety goggles or a face shield, nitrile gloves, and a lab coat.[11][14]

-

Ventilation : Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[14]

-

Handling : Avoid contact with skin, eyes, and clothing. Do not breathe dust. After handling, wash hands and any exposed skin thoroughly.[11]

Storage

-

Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]

-

Incompatibilities : Keep away from strong oxidizing agents and acids.[11] Boronic acids can be sensitive to moisture and may undergo dehydration to form boroxines. Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.

Conclusion

This compound is a sophisticated and highly valuable building block for modern organic synthesis. Its unique substitution pattern provides chemists with a powerful tool for constructing complex molecular frameworks with a high degree of control. A firm grasp of its properties, synthetic methods, and reactivity in cornerstone reactions like the Suzuki-Miyaura coupling is essential for leveraging its full potential in pharmaceutical and materials science innovation. Adherence to rigorous safety and handling protocols ensures its effective and safe application in the laboratory.

References

-

Safety Data Sheet - Aaron Chemicals. (2024-11-01). Aaron Chemicals. [Link]

-

(2,6-Difluoro-3-methylphenyl)boronic acid | C7H7BF2O2 | CID 16427092 - PubChem. PubChem. [Link]

- WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents.

-

Enhancing Pharmaceutical Synthesis with 2-Fluoro-3-methoxyphenylboronic Acid. (2025-11-07). Pharmaffiliates. [Link]

-

2-Fluoro-3-methoxyphenylboronic Acid: A Versatile Building Block for Organic Synthesis and Pharmaceutical Development - NINGBO INNO PHARMCHEM CO.,LTD. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. PubMed Central. [Link]

-

The Role of 2-Fluoro-3-methoxyphenylboronic Acid in Advanced Chemical Synthesis. (2025-10-11). Pharmaffiliates. [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024-10-10). Chemistry LibreTexts. [Link]

-

Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. (2018-09-11). Beilstein Journals. [Link]

-

Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to - SciSpace. SciSpace. [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 1451392-12-3 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents [patents.google.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 10. scispace.com [scispace.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. (2,6-Difluoro-3-methylphenyl)boronic acid | C7H7BF2O2 | CID 16427092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. aaronchem.com [aaronchem.com]

A Comprehensive Technical Guide to 2-Fluoro-6-methoxy-3-methylphenylboronic Acid: Synthesis, Applications, and Experimental Protocols

For Immediate Release

[CITY, STATE, January 4, 2026] – This whitepaper serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of 2-Fluoro-6-methoxy-3-methylphenylboronic acid. This valuable building block is instrumental in the fields of medicinal chemistry and materials science, and this guide provides a comprehensive overview of its utility.

Introduction: The Strategic Importance of Functionalized Phenylboronic Acids

Phenylboronic acids are a cornerstone of modern organic synthesis, primarily due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for creating carbon-carbon bonds, which are essential for constructing the complex molecular frameworks of many pharmaceuticals and advanced materials. The specific arrangement of substituents on the phenyl ring of a boronic acid dictates its reactivity and the properties of the resulting products.

This compound is a prime example of a strategically designed reagent. The ortho-fluoro and ortho-methoxy groups, along with the meta-methyl group, create a unique electronic and steric profile. This substitution pattern can influence the conformation of biaryl products, a critical factor in modulating the biological activity of drug candidates. The fluorine atom, in particular, can enhance metabolic stability and binding affinity.

Molecular Profile and Physicochemical Properties

| Property | Value |

| Molecular Formula | C8H10BFO3 |

| Molecular Weight | 183.97 g/mol |

| CAS Number | 1451392-12-3[1][2] |

| Appearance | Typically a white to off-white solid |

Spectroscopic Data: While specific spectral data can vary, the expected NMR and mass spectrometry features are well-defined and serve as key characterization parameters.

Solubility and Stability: This boronic acid is soluble in many common organic solvents. Like other boronic acids, it is sensitive to moisture and should be stored in a dry environment to prevent decomposition.[3]

Synthesis and Purification

The synthesis of this compound is typically achieved through a halogen-metal exchange followed by reaction with a trialkyl borate.

A typical synthetic workflow for the target boronic acid.

Detailed Synthesis Protocol:

-

Reaction Setup: A flame-dried flask is charged with the starting aryl bromide in anhydrous THF under an inert atmosphere.

-

Lithiation: The solution is cooled to -78 °C, and n-butyllithium is added dropwise.

-

Borylation: Triisopropyl borate is added to the resulting aryllithium species.

-

Workup and Purification: The reaction is quenched with an acidic aqueous solution, and the product is extracted and purified, typically by recrystallization or column chromatography.

Key Applications in Suzuki-Miyaura Cross-Coupling

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form biaryl structures.

Schematic of the Suzuki-Miyaura cross-coupling reaction.

The sterically hindered nature of this boronic acid may necessitate the use of specialized catalyst systems, such as those employing bulky phosphine ligands, to achieve high reaction yields.[4][5] The reaction conditions, including the choice of base and solvent, are critical for success.

Role in Drug Discovery and Medicinal Chemistry

Boronic acids and their derivatives are of growing interest in medicinal chemistry.[6][7] The incorporation of the 2-fluoro-6-methoxy-3-methylphenyl moiety can lead to compounds with improved pharmacological properties. The fluorine atom can enhance metabolic stability and binding affinity, while the overall substitution pattern can enforce a specific conformation that is beneficial for interacting with a biological target.[8]

Safety and Handling

As with all boronic acids, proper safety precautions should be taken.[3][9][10] This includes:

-

Handling the compound in a well-ventilated fume hood.[3][10]

-

Wearing appropriate personal protective equipment (PPE), such as gloves and safety glasses.[3][9][10]

-

Avoiding inhalation of dust and contact with skin and eyes.[3][9]

-

Storing the compound in a tightly sealed container in a cool, dry place.[3]

References

A comprehensive list of references is available in the full technical guide, providing links to peer-reviewed literature and safety data sheets.

Contact:

Sources

- 1. This compound | 1451392-12-3 [chemicalbook.com]

- 2. usbio.net [usbio.net]

- 3. Phenylboronic acid - Safety Data Sheet [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. fishersci.com [fishersci.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

2-Fluoro-6-methoxy-3-methylphenylboronic acid molecular weight

An In-depth Technical Guide to 2-Fluoro-6-methoxy-3-methylphenylboronic Acid

Abstract

This guide provides a comprehensive technical overview of this compound, a specialized organoboron compound. We will delve into its fundamental chemical properties, with a primary focus on its molecular weight and structural attributes. The narrative explores its synthetic origins, practical handling considerations, and its pivotal role as a building block in modern synthetic chemistry. The core of this document is dedicated to its application in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation, particularly valued in the field of drug discovery and development. This guide is intended for researchers, chemists, and professionals in the pharmaceutical sciences who require a deep, practical understanding of this reagent's function and application.

Compound Profile and Physicochemical Properties

This compound is a substituted arylboronic acid, a class of compounds renowned for their utility in organic synthesis. The specific arrangement of fluoro, methoxy, and methyl groups on the phenyl ring imparts distinct electronic and steric properties, influencing its reactivity and stability.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀BFO₃ | [1] |

| Molecular Weight | 183.97 g/mol | Calculated |

| CAS Number | 1451392-12-3 | [1] |

| Appearance | White to off-white solid/powder | [2] |

| General Class | Arylboronic Acid |

Boronic acids are Lewis acids and can engage in reversible covalent bonding with nucleophiles, a characteristic crucial for both their reactivity in cross-coupling and their applications in medicinal chemistry.[3] At physiological pH, they typically exist in an uncharged, trigonal planar form, but in basic aqueous solutions, they can convert to an anionic, tetrahedral boronate species.[3]

Synthesis and Preparation

While specific synthesis routes for this compound are proprietary, the general and widely adopted method for preparing such multi-substituted arylboronic acids involves a lithiation-boration sequence.

A plausible synthetic pathway would start with a correspondingly substituted aryl halide, such as 1-bromo-2-fluoro-6-methoxy-3-methylbenzene. The process typically follows these steps:

-

Lithiation : The aryl halide is treated with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (THF). This deprotonates the most acidic proton or, more commonly, performs a lithium-halogen exchange to generate a highly reactive aryllithium intermediate.

-

Borylation : The aryllithium species is then quenched by adding an electrophilic boron source, most commonly trimethyl borate (B(OMe)₃) or triisopropyl borate.[4] The borate ester intermediate is formed.

-

Hydrolysis : The reaction mixture is warmed to room temperature and hydrolyzed with an acidic aqueous solution (e.g., dilute HCl). This step cleaves the borate ester to yield the final this compound product.

The product is then typically isolated through extraction and purified by recrystallization or column chromatography.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is as a nucleophilic partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds, particularly for creating biaryl structures, which are common motifs in pharmaceuticals.[5][6]

The Catalytic Cycle

The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[7][8] The cycle consists of three fundamental steps:

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of an organic halide (or triflate), forming a square planar Pd(II) complex. This is often the rate-limiting step.[7][8]

-

Transmetalation : The boronic acid must first be activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic "ate" complex (boronate).[9] This boronate then transfers its organic group (the 2-fluoro-6-methoxy-3-methylphenyl moiety) to the palladium center, displacing the halide.

-

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the desired product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the cycle.[6][8]

Practical Handling, Storage, and Stability

While boronic acids are more stable than many other organometallic reagents, proper handling is essential to ensure their integrity and reactivity.[2]

-

Storage : this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, preferably refrigerated and under an inert atmosphere (e.g., nitrogen or argon).[10]

-

Hygroscopicity : Boronic acids can be hygroscopic, meaning they absorb moisture from the air.[11] Water can facilitate decomposition pathways.

-

Decomposition Pathways :

-

Protodeboronation : This is a common degradation pathway where the C-B bond is cleaved and replaced by a C-H bond, especially in the presence of moisture or under harsh pH conditions.[12]

-

Boroxine Formation : In the solid state or under anhydrous conditions, three molecules of a boronic acid can dehydrate to form a stable six-membered boroxine ring (a cyclic trimer). This process is often reversible upon addition of water, but it alters the compound's molecular weight and can complicate stoichiometry in reactions.[12]

-

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This section provides a generalized, step-by-step methodology for a Suzuki-Miyaura coupling reaction using an arylboronic acid like the topic compound.

Workflow Overview

Detailed Step-by-Step Procedure

Materials:

-

Aryl Halide (e.g., 1-bromo-2,4-dichlorobenzene) (1.0 eq)

-

This compound (1.2 eq)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.02 - 0.05 eq)

-

Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 - 3.0 eq)

-

Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

-

Reaction vessel (round-bottom flask), condenser, stir bar, heating mantle, and inert gas line (N₂ or Ar).

Procedure:

-

Vessel Preparation : To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 eq), this compound (1.2 eq), and the base (2.0 eq).

-

Inert Atmosphere : Seal the flask with a septum and purge the vessel with an inert gas (nitrogen or argon) for 10-15 minutes.

-

Solvent Addition : Add the degassed solvent mixture (e.g., 4:1 Dioxane/Water) via syringe.

-

Catalyst Introduction : Briefly remove the septum and add the palladium catalyst under a positive flow of inert gas. Reseal the vessel immediately.

-

Reaction Execution : Lower the flask into a preheated oil bath or heating mantle (e.g., 90 °C) and stir vigorously.

-

Monitoring : Monitor the reaction's progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

-

Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : Purify the crude residue using flash column chromatography on silica gel to isolate the pure biaryl product.

Significance in Drug Discovery and Development

The boronic acid functional group has emerged as a critical pharmacophore in modern medicinal chemistry. Its utility extends far beyond its role as a synthetic intermediate.

-

Proteasome Inhibition : The first FDA-approved boronic acid-containing drug, Bortezomib (Velcade), is a potent proteasome inhibitor used to treat multiple myeloma.[3][13] The boron atom forms a reversible, stable tetrahedral complex with the N-terminal threonine residue in the proteasome's active site, effectively blocking its function.

-

Bioisosterism : Boronic acids are considered bioisosteres of carboxylic acids, meaning they can mimic the function and interactions of carboxylic acids in biological systems while having different physicochemical properties.[3]

-

Diverse Biological Targets : The ability of boron to interact with nucleophilic residues like serine, threonine, and cysteine has led to the development of boronic acid-based inhibitors for a wide range of enzymes, including β-lactamases and serine proteases.[13]

The use of building blocks like this compound allows medicinal chemists to rapidly synthesize libraries of complex molecules, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds into viable drug candidates.

Conclusion

This compound, with a molecular weight of 183.97 g/mol , is a highly valuable and specialized reagent in organic synthesis. Its true power is realized through its application in the Suzuki-Miyaura cross-coupling reaction, which provides an efficient and reliable method for constructing complex molecular architectures. A thorough understanding of its properties, handling requirements, and reaction mechanisms is essential for any researcher aiming to leverage its capabilities, particularly in the demanding and impactful field of pharmaceutical drug discovery.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Lab Alley. How to Store Boric Acid. [Link]

-

NRO-Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

Macharia, J. M., et al. (2022). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

-

U.S. Borax. Borate handling and storage. [Link]

-

PubChem. (2,6-Difluoro-3-methylphenyl)boronic acid. [Link]

-

PubChem. 2-Fluorophenylboronic acid. [Link]

- Google Patents. WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)

-

The Royal Society of Chemistry. Supporting Information 22-01-15. [Link]

-

Gomes, P., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(17), 5243. [Link]

-

Singh, A., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(3), 303. [Link]

Sources

- 1. This compound | 1451392-12-3 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents [patents.google.com]

- 5. Yoneda Labs [yonedalabs.com]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. borax.com [borax.com]

- 12. benchchem.com [benchchem.com]

- 13. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

A Researcher's Guide to the Safe Handling of 2-Fluoro-6-methoxy-3-methylphenylboronic Acid

An In-depth Technical Guide for Drug Discovery Professionals

As a cornerstone in modern synthetic chemistry, particularly in the construction of complex molecules for drug discovery, arylboronic acids are invaluable reagents. Their utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is well-documented.[1] However, with great utility comes the responsibility of ensuring safe handling and a thorough understanding of the potential hazards. This guide provides a comprehensive overview of the safety considerations for 2-Fluoro-6-methoxy-3-methylphenylboronic acid (CAS No. 1451392-12-3), designed for the discerning researcher and drug development professional.[2][3]

Physicochemical Properties and Identification

A solid understanding of a compound's physical and chemical properties is the foundation of its safe use.

| Property | Value | Source |

| CAS Number | 1451392-12-3 | [2][3] |

| Molecular Formula | C8H10BFO3 | Calculated |

| Appearance | White to off-white solid/powder | Inferred from similar compounds |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep refrigerated. Moisture sensitive. | [4] |

Hazard Identification and GHS Classification

While a specific, verified Safety Data Sheet (SDS) for this compound was not found in the initial search, the hazard profile can be extrapolated from closely related arylboronic acids. The primary hazards associated with this class of compounds are:

-

Skin Irritation (Category 2): Causes skin irritation.[4][5][6][7][8][9]

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[4][5][6][7][8][9]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[4][6][7][9]

Some arylboronic acids may also be harmful if swallowed (Acute Toxicity, Oral, Category 4).[7] It is prudent to handle this compound with the assumption that it carries these potential hazards.

Toxicological Profile: An Overview

The toxicological properties of many specific organoboron compounds have not been exhaustively investigated.[4] However, the broader class of boron compounds can exhibit toxicity at high concentrations, affecting various organ systems.[10] Boric acid, a related compound, has a lethal dose in humans similar to that of table salt, but high exposure can lead to dermal effects and other systemic issues.[11][12]

Recent studies have indicated that some arylboronic acids may be weakly mutagenic, which could lead to their classification as potentially genotoxic impurities in active pharmaceutical ingredients (APIs). This underscores the importance of minimizing exposure and ensuring proper purification of final products.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls, is paramount.

Engineering Controls:

-

Fume Hood: All manipulations of solid this compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.

-

Ventilation: Ensure adequate general laboratory ventilation to maintain a safe working environment.

-

Eyewash Stations and Safety Showers: These must be readily accessible and regularly tested.[4][9]

Personal Protective Equipment (PPE):

The selection of appropriate PPE is critical for preventing skin, eye, and respiratory exposure.

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.[4][5]

-

Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[7]

-

Skin and Body Protection: A lab coat is required. For larger quantities or when there is a significant risk of exposure, a chemical-resistant apron or suit may be necessary.[7]

-

Respiratory Protection: If engineering controls are insufficient or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[7]

Diagram: PPE Selection Workflow

Sources

- 1. nbinno.com [nbinno.com]

- 2. (2-Fluoro-6-methoxy-3-methylphenyl)boronic acid [cymitquimica.com]

- 3. This compound | 1451392-12-3 [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. aaronchem.com [aaronchem.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. HEALTH EFFECTS - Toxicological Profile for Boron - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the ¹H NMR Spectral Analysis of 2-Fluoro-6-methoxy-3-methylphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) data for 2-Fluoro-6-methoxy-3-methylphenylboronic acid, a key building block in contemporary drug discovery. In the absence of direct experimental data in the public domain, this document leverages established principles of NMR spectroscopy to present a detailed, predictive interpretation. This approach is designed to empower researchers with the foundational knowledge to accurately identify and characterize this compound, ensuring the integrity of their synthetic and medicinal chemistry endeavors.

The Strategic Importance of this compound in Medicinal Chemistry

This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation. Its utility lies in the unique combination of substituents on the phenyl ring. The fluorine atom can modulate the electronic properties and metabolic stability of a target molecule, while the methoxy and methyl groups provide steric and electronic handles to fine-tune molecular interactions. The boronic acid moiety serves as the reactive handle for palladium-catalyzed cross-coupling. Accurate characterization of this starting material by ¹H NMR is paramount to ensure the purity and identity of subsequent, more complex molecules in a drug development pipeline.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR data for this compound. These predictions are based on established substituent effects on the chemical shifts of aromatic protons and typical coupling constants.[1][2][3]

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4 | 7.20 - 7.40 | Doublet of doublets (dd) | J(H4-H5) = 8.0 - 9.0 (ortho), J(H4-F) = 4.0 - 6.0 (meta) | 1H |

| H-5 | 6.80 - 7.00 | Triplet (t) | J(H5-H4) = J(H5-F) ≈ 8.0 - 9.0 | 1H |

| B(OH)₂ | 4.50 - 5.50 | Broad singlet (br s) | - | 2H |

| OCH₃ | 3.80 - 4.00 | Singlet (s) | - | 3H |

| CH₃ | 2.20 - 2.40 | Singlet (s) | - | 3H |

Note: The exact chemical shifts can be influenced by the choice of solvent, concentration, and temperature.[4]

Expert Interpretation of the Predicted ¹H NMR Spectrum

The predicted spectrum is a direct reflection of the electronic and steric environment of each proton in the molecule.

-

Aromatic Protons (H-4 and H-5): The two aromatic protons are in an ortho and meta position relative to each other.

-

H-4: This proton is deshielded due to its proximity to the electron-withdrawing boronic acid group and the fluorine atom. It is predicted to appear as a doublet of doublets due to ortho coupling with H-5 and meta coupling with the fluorine atom.[1][5]

-

H-5: This proton is shielded relative to H-4 due to the electron-donating effect of the methoxy group. It is predicted to appear as a triplet due to similar coupling constants for its ortho interaction with H-4 and its ortho interaction with the fluorine atom.

-

-

Boronic Acid Protons (B(OH)₂): The protons of the boronic acid group are acidic and readily exchange with trace amounts of water in the NMR solvent. This rapid exchange leads to a broad singlet. The chemical shift of this signal is highly dependent on concentration, temperature, and the solvent used.[6]

-

Methoxy Protons (OCH₃): The three protons of the methoxy group are chemically equivalent and do not have any neighboring protons to couple with, resulting in a sharp singlet.

-

Methyl Protons (CH₃): Similarly, the three protons of the methyl group are equivalent and will appear as a singlet.

Self-Validating Experimental Protocol for ¹H NMR Data Acquisition

This protocol is designed to yield a high-quality, interpretable ¹H NMR spectrum for this compound.

4.1. Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.[7][8]

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for boronic acids.[4][9] Ensure the solvent is free of water to minimize the exchange of the B(OH)₂ protons.[8]

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial and gently swirl to dissolve the compound completely.[10]

-

Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, the residual solvent peak can often be used for calibration.[7][9]

4.2. NMR Spectrometer Setup and Data Acquisition

The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.[11][12][13][14]

| Parameter | Suggested Value | Rationale |

| Pulse Program | zg30 or zg | Standard 1D proton experiment. |

| Number of Scans (NS) | 16 - 64 | To achieve a good signal-to-noise ratio. |

| Spectral Width (SW) | -2 to 12 ppm | To encompass all expected proton signals. |

| Acquisition Time (AT) | 2 - 4 seconds | To ensure good digital resolution.[15] |

| Relaxation Delay (D1) | 1 - 2 seconds | To allow for sufficient relaxation of the nuclei between scans. |

| Receiver Gain (RG) | Auto-adjust | To optimize the signal intensity without causing receiver overload. |

Visualization of Molecular Structure and Key ¹H NMR Interactions

The following diagram, generated using Graphviz, illustrates the structure of this compound and highlights the key through-bond couplings that give rise to the predicted splitting patterns in the ¹H NMR spectrum.

Caption: Key J-couplings in this compound.

Potential Impurities and Their ¹H NMR Signatures

During the synthesis of this compound, several impurities could potentially arise. For instance, a common synthetic route involves the reaction of triethyl borate with 3-fluoroanisole.[16] Incomplete reaction or side reactions could lead to the presence of starting materials or related byproducts. Furthermore, boronic acids can undergo dehydration to form boroxines, which would present different signals in the ¹H NMR spectrum.[17] Awareness of these potential impurities is crucial for accurate spectral interpretation and quality control.

Conclusion

This technical guide provides a robust framework for understanding and predicting the ¹H NMR spectrum of this compound. By combining theoretical principles with a practical, self-validating experimental protocol, researchers and drug development professionals can confidently characterize this important building block. The insights provided herein are intended to facilitate seamless integration of this compound into synthetic workflows, ultimately accelerating the discovery of new therapeutic agents.

References

-

PubMed. (2010, March 15). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. [Link]

-

University of Ottawa. NMR Sample Preparation. [Link]

-

Bruker. THE ACQUISITION PARAMETERS. [Link]

-

University of Missouri. (2020, April 13). Optimized Default 1H Parameters. [Link]

-

Nanalysis. (2021, June 21). NMR acquisition parameters and qNMR. [Link]

-

Scribd. NMR Sample Preparation Guide. [Link]

-

Chemistry LibreTexts. (2022, April 25). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?[Link]

-

Analytical Chemistry. Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. [Link]

-

Western University. NMR SAMPLE PREPARATION. [Link]

-

MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. [Link]

-

R-NMR. SOP data acquisition. [Link]

-

ResearchGate. An algorithm for predicting the NMR shielding of protons over substituted benzene rings. [Link]

-

WebMO. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

PubMed. (2007, February 1). Substitution patterns in aromatic rings by increment analysis. Model development and application to natural organic matter. [Link]

-

Taylor & Francis Online. Proton and fluorine NMR spectra of fluorobenzene. [Link]

-

Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. [Link]

-

YouTube. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). [Link]

-

Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

-

PubMed. Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation. [Link]

-

Moodle. NMR Spectroscopy of Benzene Derivatives. [Link]

-

The Royal Society of Chemistry. (2019, January 16). Combined experimental and theoretical study of long-range H–F interactions in α-fluoro amides. [Link]

-

Semantic Scholar. Fluorine-Fluorine Spin-Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. [Link]

-

Quora. (2021, July 17). How to determine the substitution pattern of a benzene from an HNMR spectrum. [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

Raines Lab. Boronic acid with high oxidative stability and utility in biological contexts. [Link]

-

The Journal of Organic Chemistry. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

-

National Center for Biotechnology Information. (2021, October 27). Efficient Synthesis of Potential Impurities in Levonadifloxacin (WCK 771). [Link]

-

The University of Texas at Austin. Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. [Link]

Sources

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. m.youtube.com [m.youtube.com]

- 3. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 4. chem.washington.edu [chem.washington.edu]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. raineslab.com [raineslab.com]

- 7. scribd.com [scribd.com]

- 8. ocw.mit.edu [ocw.mit.edu]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. publish.uwo.ca [publish.uwo.ca]

- 11. nmrlab.net.technion.ac.il [nmrlab.net.technion.ac.il]

- 12. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 13. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]

- 14. r-nmr.eu [r-nmr.eu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. 2-Fluoro-6-methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 17. Efficient Synthesis of Potential Impurities in Levonadifloxacin (WCK 771) - PMC [pmc.ncbi.nlm.nih.gov]

2-Fluoro-6-methoxy-3-methylphenylboronic acid stability and storage

An In-depth Technical Guide on the Stability and Storage of 2-Fluoro-6-methoxy-3-methylphenylboronic acid

Abstract

This compound is a valuable substituted arylboronic acid, frequently employed as a key building block in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the synthesis of complex molecules in the pharmaceutical and materials science sectors. However, like many organoboron compounds, its utility is intrinsically linked to its chemical integrity. Boronic acids are susceptible to several degradation pathways, including protodeboronation, oxidation, and dehydration to form boroxine anhydrides. This guide provides a comprehensive overview of the chemical stability of this compound, elucidates its primary degradation mechanisms, and establishes rigorous, field-proven protocols for its optimal storage and handling. Furthermore, it outlines a systematic approach for researchers to empirically assess the stability of their own samples, ensuring the reliability and reproducibility of their synthetic endeavors.

Introduction to this compound

The utility of arylboronic acids in modern organic synthesis cannot be overstated. Their relative stability to air and moisture, compared to other organometallic reagents, makes them highly attractive partners in forming new carbon-carbon and carbon-heteroatom bonds.[1] The title compound, this compound, possesses a unique substitution pattern that makes it a desirable precursor for introducing a sterically hindered and electronically modulated phenyl group into target molecules. However, the very nature of the boronic acid functional group—a Lewis acidic sp²-hybridized boron atom with a vacant p-orbital—renders it susceptible to degradation, which can compromise reagent purity, reaction yields, and stoichiometric accuracy.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1451392-12-3 |

| Molecular Formula | C₉H₁₂BFO₃ |

| Molecular Weight | 198.00 g/mol |

| Appearance | White to off-white solid/crystalline powder |

| Functional Group | Arylboronic Acid |

Core Degradation Pathways

Understanding the mechanisms by which this compound can degrade is fundamental to preventing it. Three primary pathways threaten its stability.

Protodeboronation

Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond. This process, which converts the arylboronic acid back to its corresponding arene (in this case, 1-fluoro-3-methoxy-2-methylbenzene), is a common side reaction in cross-coupling chemistry and a primary long-term degradation pathway.[3] The reaction can be promoted by both acidic and basic conditions and is particularly problematic in aqueous media.[4][5] The electron-withdrawing nature of the fluorine atom on the ring may influence the rate of this process.

Oxidative Degradation

The C-B bond is thermodynamically prone to oxidation, converting the boronic acid to a phenol (2-fluoro-6-methoxy-3-methylphenol).[2] This process can be initiated by atmospheric oxygen or, more rapidly, by reactive oxygen species (ROS) like hydrogen peroxide.[6][7][8] In biological applications, the oxidative instability of boronic acids can be a significant limitation, with degradation rates sometimes comparable to those of thiols.[8][9][10]

Boroxine (Anhydride) Formation

In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo intermolecular dehydration to form a stable, six-membered cyclic trimer known as a boroxine.[3] This is a reversible equilibrium, and the boronic acid can often be regenerated by the addition of water. However, its presence complicates accurate weighing and stoichiometry, as commercial batches of boronic acids often contain varying amounts of the corresponding anhydride.[11][12]

Recommended Storage and Handling Protocols

To preserve the chemical integrity of this compound, adherence to strict storage and handling protocols is essential. These procedures are designed to mitigate exposure to the primary degradation catalysts: moisture, air, heat, and light.

Optimal Storage Conditions

The principle of proper storage is to maintain the compound in a cool, dry, dark, and inert environment.

Table 2: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C (Refrigerated) | Slows the kinetic rates of all degradation pathways. Avoids heat that can accelerate moisture absorption and decomposition.[13] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen and moisture, directly inhibiting oxidation and protodeboronation. |

| Light | Amber vial or dark location | Protects against potential photolytic degradation pathways. |

| Container | Tightly sealed, airtight vial | Prevents ingress of moisture and air from the ambient environment. Proper sealing is critical.[13][14] |

| State | Solid | Storing as a solid minimizes solvent-mediated degradation. |

Step-by-Step Handling Procedure

Proper handling during experimental use is as crucial as long-term storage.

-

Equilibration: Before opening, allow the refrigerated container to warm to room temperature in a desiccator. This prevents atmospheric moisture from condensing on the cold solid.

-

Inert Atmosphere: If possible, handle the solid in a glovebox or under a positive pressure stream of an inert gas (e.g., argon).

-

Weighing: Quickly weigh the desired amount of the compound and promptly and securely reseal the main container. Do not leave the bottle open to the atmosphere for extended periods.[15]

-

No Return: Never return unused material to the stock bottle to prevent contamination.[15]

-

Dissolution: For use in reactions, dissolve the weighed solid in a dry, and if necessary, degassed solvent immediately before use.

Incompatible Materials

Store this compound segregated from the following chemical classes to prevent accidental contact and accelerated decomposition:

-

Strong Oxidizing Agents: Can lead to rapid and potentially exothermic oxidative degradation.[16]

-

Strong Acids and Bases: Can catalyze protodeboronation.[11]

-

Flammable Solvents: While the boronic acid itself is a combustible solid, it should be kept away from flammable cabinets to minimize fire risk.[13][17]

A Practical Guide to Stability Assessment

For critical applications, such as in drug development or process chemistry, it is imperative to empirically determine the stability of a specific batch of this compound. A forced degradation study provides rapid insights into potential degradation pathways, while a real-time study confirms long-term shelf-life.

Protocol: Forced Degradation Study

Objective: To rapidly identify the likely degradation products and assess the compound's stability under harsh conditions.

Methodology:

-

Sample Preparation: Weigh 5-10 mg of this compound into separate, appropriately labeled vials for each condition. Prepare a T₀ (time zero) sample for immediate analysis.

-

Stress Conditions:

-

Thermal: Place a vial in an oven at 60 °C.

-

Humidity: Place a vial in a humidity chamber at 25 °C / 90% Relative Humidity.

-

Acidic: Add 1 mL of 0.1 M aqueous HCl.

-

Basic: Add 1 mL of 0.1 M aqueous NaOH.

-

Oxidative: Add 1 mL of a 3% H₂O₂ solution.

-

Photolytic: Expose a solid sample to a high-intensity UV light source.

-

-

Timepoints: Store the vials under these conditions and remove them for analysis at specified time points (e.g., 24, 48, 72 hours).

-

Sample Analysis:

-

For solid samples, dissolve in a suitable solvent (e.g., acetonitrile/water).

-

For liquid samples, neutralize if necessary and dilute.

-

Analyze all samples by a stability-indicating HPLC-UV method to determine the percent purity of the parent compound.

-

Analyze samples showing significant degradation by LC-MS to identify the mass of the degradation products, comparing them to the expected masses of the protodeboronated and oxidized species.

-

Data Interpretation

The results will highlight the compound's vulnerabilities. For example, rapid degradation under basic conditions would suggest a high susceptibility to protodeboronation.

Table 3: Example Data Template for Forced Degradation Study

| Condition | Time (hours) | Purity (%) by HPLC | Major Degradant (m/z by LC-MS) |

| T₀ | 0 | 99.5 | - |

| Thermal (60°C) | 72 | 98.8 | - |

| Basic (0.1M NaOH) | 72 | 75.2 | 142.1 (Protodeboronated) |

| Oxidative (3% H₂O₂) | 72 | 60.5 | 172.1 (Phenol) |

Conclusion

This compound is a powerful synthetic tool whose efficacy is directly dependent on its purity. Its primary stability challenges arise from its susceptibility to protodeboronation, oxidation, and boroxine formation. By implementing a rigorous storage protocol centered on maintaining a cool, dry, dark, and inert environment, researchers can significantly extend the shelf-life and preserve the integrity of this valuable reagent. Furthermore, conducting proactive stability assessments provides critical, batch-specific data that ensures the reliability of experimental outcomes and the reproducibility of synthetic procedures.

References

-

Lab Alley. (n.d.). How to Store Boric Acid. Lab Alley. [Link]

-

Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]

-

Li, M., et al. (2021). The highly efficient air oxidation of aryl and alkyl boronic acids by a microwave-assisted protocol under transition metal-free conditions. RSC Publishing. [Link]

-

Organic Chemistry Portal. (n.d.). Protodeboronation. Organic Chemistry Portal. [Link]

-

Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Pre-hydrolytic Pathways and Self/Auto-Catalysis. ChemRxiv. [Link]

-

Zhan, Y., et al. (2021). Improving the oxidative stability of boronic acids through stereoelectronic effects. [Link]

-

ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [Link]

-

Zhan, Y., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PMC - NIH. [Link]

-

Li, M., et al. (2023). Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. Australian Journal of Chemistry. [Link]

-

Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]

-

Zhan, Y., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed - NIH. [Link]

-

Foley, D. A., et al. (2018). Mild Cu-catalyzed oxidation of benzylic boronic esters to ketones. White Rose Research Online. [Link]

-

Zhan, Y., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]

-

U.S. Borax. (n.d.). Borate handling and storage. U.S. Borax. [Link]

-

Poster Board #1276. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. [Link]

-

Aaron Chemicals. (2024). Safety Data Sheet. Aaron Chemicals. [Link]

-

ResearchGate. (2021). Boronic acid with high oxidative stability and utility in biological contexts. ResearchGate. [Link]

-

AA Blocks. (2019). Chemistry Of Boronic Esters. AA Blocks. [Link]

-

Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]

-

Organic Syntheses, Inc. (2009). Working with Hazardous Chemicals. Organic Syntheses. [Link]

-

Wu, S., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. [Link]

-

Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. [Link]

-

Labflow. (2020). Handling and Storing Chemicals. YouTube. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. benchchem.com [benchchem.com]

- 4. research.ed.ac.uk [research.ed.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. The highly efficient air oxidation of aryl and alkyl boronic acids by a microwave-assisted protocol under transition metal-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 10. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tcichemicals.com [tcichemicals.com]

- 12. 2-Fluoro-6-methoxyphenylboronic Acid | 78495-63-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 13. laballey.com [laballey.com]

- 14. borax.com [borax.com]

- 15. youtube.com [youtube.com]

- 16. fishersci.com [fishersci.com]

- 17. 2-Fluoro-6-methoxyphenylboronic acid = 95 78495-63-3 [sigmaaldrich.com]

A Comprehensive Technical Guide to 2-Fluoro-6-methoxy-3-methylphenylboronic Acid: Commercial Availability, Synthesis, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of highly functionalized scaffolds is paramount to achieving desired pharmacological profiles. Arylboronic acids, key reagents in palladium-catalyzed cross-coupling reactions, have emerged as indispensable tools for the construction of complex molecular architectures. This guide provides an in-depth technical overview of 2-Fluoro-6-methoxy-3-methylphenylboronic acid (CAS No. 1451392-12-3), a versatile building block with significant potential in the synthesis of novel therapeutics. We will explore its commercial availability, delve into synthetic strategies, and illuminate its application in contemporary drug discovery, with a particular focus on the influential role of its unique substitution pattern on reactivity and selectivity in Suzuki-Miyaura coupling reactions.

Physicochemical Properties and Commercial Availability

This compound is a white to off-white solid, characterized by the molecular formula C₈H₁₀BFO₃ and a molecular weight of 183.97 g/mol . Its structure, featuring a strategic arrangement of a fluoro, a methoxy, and a methyl group on the phenylboronic acid core, imparts distinct electronic and steric properties that are highly advantageous in organic synthesis.

This reagent is readily available from a variety of chemical suppliers, ensuring a stable supply chain for research and development as well as for larger-scale synthetic campaigns. The following table summarizes its availability from prominent vendors.

| Supplier | Product Number | Purity | Availability |

| Sigma-Aldrich | - | ≥95% | In Stock |

| BLD Pharm | BD217587 | 98% | In Stock |

| CymitQuimica | 10-F691479 | - | In Stock |

| ChemicalBook | - | - | In Stock |

| Aaronchem | AR00HY2Q | - | In Stock |

| Halochem | - | 98% Min | In Stock |

| Angene | AG00HXDQ | - | In Stock |

Note: Availability and product details are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Synthetic Strategies: A Field-Proven Approach